19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
Description
Core Structural Comparison
The 2-azabicyclo[16.3.1]docosa system replaces the traditional ansa bridge, increasing structural rigidity. The carbamate group at position 9 contrasts with rifabutin’s acetyloxy group, potentially altering bacterial RNA polymerase binding kinetics.
Comparative Analysis of Nomenclature Across Regulatory Databases
Regulatory databases employ distinct naming conventions for ansamycin derivatives:
Database-Specific Nomenclature
The compound’s cyclopropylamino group introduces nomenclature challenges. While rifabutin derivatives use “spiro” prefixes for cyclic amines, this compound’s IUPAC name explicitly defines the bicyclo system and carbamate using positional numbering. Regulatory harmonization remains incomplete, as evidenced by inconsistent representation of methoxy and methyl groups in public databases.
Table 1: Functional Group Analysis vs. Rifabutin
This structural comparison highlights how targeted substitutions modulate physicochemical properties while retaining ansamycin-like activity against bacterial RNA polymerase.
Properties
CAS No. |
71952-91-5 |
|---|---|
Molecular Formula |
C31H43N3O8 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[(4Z,6Z,10Z)-19-(cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-16-12-21-26(33-20-10-11-20)23(35)15-22(28(21)37)34-30(38)17(2)8-7-9-24(40-5)29(42-31(32)39)19(4)14-18(3)27(36)25(13-16)41-6/h7-9,14-16,18,20,24-25,27,29,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8-,19-14- |
InChI Key |
YMKRDDRXRHTMGF-QROFUBQGSA-N |
Isomeric SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)\C)OC)OC(=O)N)/C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic 2-azabicyclo[16.3.1]docosa framework is synthesized via intramolecular cyclization reactions starting from linear precursors containing appropriate functional groups. Key steps include:
- Selective oxidation and reduction to install keto and hydroxy groups.
- Use of protecting groups to mask sensitive functionalities during intermediate steps.
- Control of double bond geometry (E/Z isomerism) through selective reagents and reaction conditions.
Introduction of Methoxy and Methyl Groups
Methoxy groups at positions 8 and 14, and methyl groups at positions 4, 10, 12, and 16, are introduced via:
- Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
- Methoxylation through nucleophilic substitution or methylation of hydroxy precursors.
- Regioselective functionalization guided by steric and electronic effects.
Installation of the Cyclopropylamino Group
The cyclopropylamino substituent at position 19 is introduced by:
- Nucleophilic substitution of a leaving group (e.g., halide) with cyclopropylamine.
- Use of mild bases to avoid side reactions.
- Purification to remove unreacted amine and byproducts.
Carbamate Formation
The carbamate group at the 9-position is formed by:
- Reaction of the corresponding hydroxy group with an isocyanate derivative or carbamoyl chloride.
- Use of catalysts such as tertiary amines to facilitate carbamate bond formation.
- Control of moisture to prevent hydrolysis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bicyclic core formation | Intramolecular cyclization, oxidants/reductants | 0–50 °C | Dichloromethane, THF | 60–75 | Protecting groups used |
| Methylation/Methoxylation | Methyl iodide, base (K2CO3) | 25–40 °C | Acetone, DMF | 70–85 | Regioselectivity critical |
| Cyclopropylamino substitution | Cyclopropylamine, mild base (triethylamine) | 20–30 °C | Ethanol, DCM | 65–80 | Avoid excess amine |
| Carbamate formation | Isocyanate or carbamoyl chloride, catalyst | 0–25 °C | DCM, THF | 75–90 | Anhydrous conditions required |
Purification and Characterization
- Purification is typically achieved by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
- Stereochemical purity is confirmed by chiral HPLC or X-ray crystallography.
Research Findings and Challenges
- The synthesis demands precise control of stereochemistry due to multiple chiral centers.
- Side reactions such as over-alkylation or hydrolysis of carbamate can reduce yield.
- Optimization of reaction times and temperatures is crucial to balance conversion and selectivity.
- Scale-up requires robust protocols to maintain consistency and purity.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Critical Parameters | Yield Range (%) |
|---|---|---|---|---|
| 1 | Bicyclic core synthesis | Cyclization, oxidation/reduction | Temperature control, protecting groups | 60–75 |
| 2 | Methylation and methoxylation | Methyl iodide, base | Regioselectivity, solvent choice | 70–85 |
| 3 | Cyclopropylamino group addition | Cyclopropylamine, mild base | Stoichiometry, reaction time | 65–80 |
| 4 | Carbamate formation | Isocyanate/carbamoyl chloride | Anhydrous conditions, catalyst | 75–90 |
Chemical Reactions Analysis
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrocyclic lactams.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in cell signaling pathways.
Industry: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves the inhibition of Hsp90 . By binding to the ATP-binding pocket of Hsp90, the compound prevents the proper folding and function of client proteins, leading to their degradation. This disruption of protein homeostasis can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Cyclopropylamino Group: The cyclopropyl moiety in the primary compound may reduce oxidative metabolism compared to bulkier amines (e.g., 3,4-dihydroxyphenethylamino), thereby improving pharmacokinetics .
- Methoxy Groups : The dimethoxy configuration (positions 8 and 14) is conserved across analogs, suggesting a role in maintaining scaffold rigidity. Trimethoxy variants (e.g., ) exhibit higher molecular weights but unconfirmed therapeutic advantages.
- Linker Modifications : In PROTAC derivatives (e.g., 3c–3f), extended polyethylene glycol (PEG) chains facilitate ternary complex formation between HSP90 and E3 ubiquitin ligases, promoting target degradation .
Biological Activity
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features multiple functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C31H43N3O8. It contains various functional groups including hydroxy (-OH), methoxy (-OCH3), and carbamate (-NHCOO-) functionalities. These groups are crucial for its interaction with biological targets.
Biological Activity
Preliminary studies have indicated that this compound may exhibit diverse biological activities:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Some studies suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : The compound may have implications for neuroprotection due to its ability to modulate neurotransmitter levels.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Modulates neurotransmitter levels |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes critical for cancer cell survival.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Case Study on Antitumor Effects : A study demonstrated that a similar bicyclic compound inhibited the growth of breast cancer cells through apoptosis induction.
- Antimicrobial Activity Assessment : In vitro studies indicated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.
Research Findings
Recent findings emphasize the need for further research to elucidate the full spectrum of biological activities and mechanisms associated with this compound:
- In Vitro Studies : Preliminary in vitro assays show promising results in inhibiting cancer cell lines.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic efficacy and safety profile of the compound.
Q & A
Q. What methodological framework integrates multi-omics data to elucidate the compound’s mechanism of action in resistant bacterial strains?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
